molecular formula C17H17NO B14075559 3-Ethyl-1,4-diphenylazetidin-2-one CAS No. 39629-27-1

3-Ethyl-1,4-diphenylazetidin-2-one

Cat. No.: B14075559
CAS No.: 39629-27-1
M. Wt: 251.32 g/mol
InChI Key: VGNWNCUHBARGKV-UHFFFAOYSA-N
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Description

3-Ethyl-1,4-diphenylazetidin-2-one is a member of the azetidinone family, which is characterized by a four-membered lactam ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The azetidinone ring is a crucial structural component in many biologically active molecules, including β-lactam antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1,4-diphenylazetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with aromatic amines to form Schiff bases, which are then cyclized using acid chlorides in the presence of a base such as tri-n-butylamine in toluene . This method ensures the formation of the azetidinone ring with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the use of catalysts and automated systems can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1,4-diphenylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the azetidinone ring to amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Ethyl-1,4-diphenylazetidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-1,4-diphenylazetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The compound’s aromatic rings also allow for interactions with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

    1,4-Diphenylazetidin-2-one: Lacks the ethyl group, which may affect its reactivity and binding properties.

    3-Methyl-1,4-diphenylazetidin-2-one: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic effects.

    3-Phenyl-1,4-diphenylazetidin-2-one: Contains an additional phenyl group, which can influence its chemical behavior and biological activity.

Uniqueness: 3-Ethyl-1,4-diphenylazetidin-2-one is unique due to the presence of the ethyl group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties. This structural feature may also influence its reactivity in chemical reactions, making it a valuable compound for various applications.

Properties

CAS No.

39629-27-1

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

3-ethyl-1,4-diphenylazetidin-2-one

InChI

InChI=1S/C17H17NO/c1-2-15-16(13-9-5-3-6-10-13)18(17(15)19)14-11-7-4-8-12-14/h3-12,15-16H,2H2,1H3

InChI Key

VGNWNCUHBARGKV-UHFFFAOYSA-N

Canonical SMILES

CCC1C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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